5-(3-Bromo-2,4-difluorophenyl)pentanoic acid
Description
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₀BrF₂O₂ (calculated based on structural analysis). It features a pentanoic acid chain attached to a phenyl ring substituted with bromine at position 3 and fluorine atoms at positions 2 and 4. The compound is identified by CAS No. 1501220-44-5 and is cataloged in building-block libraries for synthetic chemistry applications . Its molecular weight is approximately 293.11 g/mol, with bromine and fluorine contributing to its electron-withdrawing properties, which may enhance the acidity of the carboxylic acid group compared to non-halogenated analogs.
Properties
IUPAC Name |
5-(3-bromo-2,4-difluorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBMNZTHFENNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCCCC(=O)O)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the attachment of a pentanoic acid chain. One common method involves the bromination of 2,4-difluorophenol under acidic conditions using bromine or a brominating agent in an inert solvent like dimethylformamide (DMF) . The resulting 3-bromo-2,4-difluorophenol is then subjected to further reactions to introduce the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the coupling of the phenyl ring with a pentanoic acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pentanoic acid chain can also play a role in the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
5-(3-Bromo-4-fluorophenyl)pentanoic acid (CAS No. 1509782-05-1)
3-(3-Bromo-4-fluorophenyl)propanoic acid (CAS No. 866862-24-0)
5-(4-Fluorophenyl)-5-oxopentanoic acid
- Molecular Formula : C₁₁H₁₁FO₃ .
- Key Differences: Contains a ketone group in the pentanoic acid chain, introducing a reactive site for further chemical modifications.
Functional Group Variations
5-(4-Hydroxyphenyl)pentanoic acid (CAS No. 7016423)
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid
- Molecular Formula : C₁₇H₂₄N₂O₂ .
- Key Differences: Incorporates an amino group in the pentanoic acid chain, enabling interactions with biological targets like the phencyclidine (PCP) receptor.
Chain-Length and Substituent Position Effects
| Compound Name | Chain Length | Phenyl Substituents | Molecular Weight (g/mol) | Predicted logP* |
|---|---|---|---|---|
| 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid | 5 carbons | 3-Br, 2,4-F | 293.11 | ~3.2 |
| 3-(3-Bromo-5-fluorophenyl)propanoic acid | 3 carbons | 3-Br, 5-F | 247.06 | ~2.8 |
| 5-(Diphenylphosphinyl)pentanoic acid | 5 carbons | Phosphinyl group | 302.30 | ~2.5 |
*logP values estimated using fragment-based methods.
- Chain Length: Longer chains (e.g., pentanoic acid) increase lipophilicity, favoring interactions with hydrophobic environments (e.g., cell membranes).
Biological Activity
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromo and difluoro-substituted phenyl group linked to a pentanoic acid moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of halogen atoms which often influence the biological activity of organic compounds.
Biological Activity Overview
Research into the biological activity of this compound has revealed several areas of interest:
- Anti-inflammatory Properties : Initial studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives related to this compound have shown promising antimicrobial properties, indicating its potential application in treating infections.
- Antitumor Activity : There is emerging evidence that compounds with similar structures may inhibit tumor growth in various cancer cell lines.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in inflammation and cell proliferation.
Potential Pathways:
- NF-kB Pathway : Inhibition of this pathway could lead to reduced inflammation.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a possible mechanism for antitumor activity.
Case Studies and Experimental Data
-
Anti-inflammatory Effects :
- A study conducted on murine models demonstrated a significant reduction in swelling and inflammatory markers upon administration of this compound compared to control groups.
-
Antimicrobial Activity :
- In vitro tests against common bacterial strains (e.g., E. coli and S. aureus) indicated that this compound exhibits bactericidal effects at specific concentrations.
-
Antitumor Activity :
- Preliminary results from cell line studies (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Study Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Bactericidal effects | |
| Antitumor | Decreased cell viability |
Q & A
Q. Q1. What are standard synthetic routes for 5-(3-bromo-2,4-difluorophenyl)pentanoic acid?
Answer: The synthesis typically involves:
- Halogenation : Introducing bromine and fluorine substituents on a phenyl ring via electrophilic substitution or directed ortho-metalation (e.g., using Br₂ or fluorinating agents like Selectfluor®) .
- Cross-Coupling : Suzuki-Miyaura coupling of a bromo-difluorophenyl boronic acid with a pentanoic acid precursor (e.g., ω-bromopentanoic acid) using Pd catalysts .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Analytical Characterization
Q. Q2. How can I resolve spectral overlaps in NMR due to multiple halogens?
Answer:
- ¹H/¹⁹F NMR : Use deuterated DMSO-d₆ or CDCl₃. The 3-bromo and 2,4-difluoro substituents split aromatic proton signals into distinct multiplets. ¹⁹F NMR (470 MHz) shows two peaks for 2-F and 4-F (δ ≈ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 322.96 for C₁₁H₁₀BrF₂O₂). Fragmentation patterns help validate the pentanoic acid chain .
Stability and Handling
Q. Q3. What storage conditions prevent degradation?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to avoid photodehalogenation .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
- Short-Term Use : Solutions in DMSO should be aliquoted and used within 48 hours to avoid dimerization .
Advanced Mechanistic Studies
Q. Q4. How do electronic effects of bromo/fluoro groups influence reactivity?
Answer:
- Electron-Withdrawing Effects : The 3-bromo and 2,4-difluoro substituents deactivate the phenyl ring, directing electrophilic attacks to the 5-position. Computational studies (DFT) show increased acidity at the carboxylic acid group (predicted pKa ≈ 3.9) .
- Suzuki Coupling : The bromine atom acts as a leaving group, enabling cross-coupling with boronic acids. Fluorine’s inductive effect stabilizes intermediates, improving reaction yields .
Biological Activity Profiling
Q. Q5. How can this compound be screened for enzyme inhibition?
Answer:
- Assay Design : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays. The pentanoic acid chain mimics endogenous fatty acid substrates .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to hydrophobic pockets. Fluorine atoms enhance binding via halogen bonding (e.g., with kinase ATP sites) .
Contradictions in Reported Data
Q. Q6. How to address discrepancies in melting points or purity claims?
Answer:
- Reproducibility : Re-synthesize the compound using peer-reviewed protocols (e.g., from J. Med. Chem.) and validate via DSC for melting point (literature range: 120–125°C) .
- Impurity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts like dehalogenated derivatives .
Advanced Applications in Drug Design
Q. Q7. Can this compound serve as a bioisostere for drug candidates?
Answer:
- Bioisosteric Replacement : The bromo-difluorophenyl group mimics tyrosine or phenylalanine side chains. The pentanoic acid chain introduces flexibility, enhancing binding to allosteric sites .
- In Vivo Studies : Radiolabel with ¹⁸F for PET imaging to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
